

Isobutyl phenylacetate CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl phenylacetate*

Cat. No.: *B089437*

[Get Quote](#)

An In-depth Technical Guide to Isobutyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isobutyl phenylacetate**, a significant compound in the fields of fragrance, flavor, and chemical synthesis. This document outlines its core chemical and physical properties, spectroscopic data, and detailed experimental methodologies for its synthesis and analysis, presented in a format tailored for scientific and research applications.

Core Identification and Molecular Structure

Isobutyl phenylacetate, a key aromatic ester, is scientifically designated as 2-methylpropyl 2-phenylacetate. It is composed of a phenylacetic acid moiety esterified with isobutanol. This structure imparts a characteristic sweet, floral, and honey-like aroma, making it a valuable ingredient in the fragrance and flavor industries.

- CAS Number: 102-13-6[[1](#)]
- Molecular Formula: $C_{12}H_{16}O_2$ [[1](#)]
- IUPAC Name: 2-methylpropyl 2-phenylacetate[[2](#)]

- Synonyms: Phenylacetic acid isobutyl ester, Isobutyl 2-phenylacetate, Benzeneacetic acid, 2-methylpropyl ester[1][3]

The molecular structure of **isobutyl phenylacetate** is depicted below:

Molecular Structure:

The key structural identifiers are:

- SMILES: CC(C)COC(=O)Cc1ccccc1[2]
- InChI: 1S/C12H16O2/c1-10(2)9-14-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3[2]
- InChIKey: RJASFPFZACBKBE-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The quantitative properties of **isobutyl phenylacetate** are summarized in the following tables for ease of reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	192.25 g/mol	[1][2]
Appearance	Colorless to pale yellow clear liquid	[1]
Density	0.986 g/mL at 25 °C	[4]
Boiling Point	253 °C	[4]
Flash Point	113 °C (closed cup)	[5]
Refractive Index	n _{20/D} 1.487	[4]
Vapor Pressure	0.0152 mmHg at 25°C	[5]
Solubility	Insoluble in water, glycerol, and propylene glycol; Soluble in oils and ethanol.	[2][6]

Table 2: Spectroscopic and Chromatographic Data

Data Type	Key Identifiers/Notes	Reference(s)
¹ H NMR	Spectra available in CDCl ₃	[7] [8]
¹³ C NMR	Spectra available in CDCl ₃	[5]
Mass Spectrometry (MS)	Key fragments (EI): m/z 91, 57, 136, 41, 92.	[2]
Infrared (IR) Spectroscopy	Spectra available for liquid film and ATR-Neat.	[2] [5]
GC Retention Index	1391 (Standard non-polar column)	[9]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **isobutyl phenylacetate** are provided below. These protocols are based on established chemical principles and analytical practices.

Synthesis via Fischer-Speier Esterification

The primary industrial route for synthesizing **isobutyl phenylacetate** is through the Fischer-Speier esterification of phenylacetic acid with isobutanol, using an acid catalyst.

Materials and Equipment:

- Phenylacetic acid
- Isobutanol (in excess to drive equilibrium)
- Concentrated sulfuric acid (catalyst)
- Round-bottom flask
- Reflux condenser

- Heating mantle
- Separatory funnel
- Sodium bicarbonate solution (5% aqueous)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine phenylacetic acid and an excess of isobutanol (e.g., a 1:3 molar ratio).
- **Catalyst Addition:** Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours to allow the reaction to proceed towards completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
- **Work-up:** After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
- **Washing:**
 - Wash the organic layer with water to remove the excess isobutanol and some of the acid catalyst.
 - Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.
 - Wash with brine to remove residual water.

- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the excess isobutanol using a rotary evaporator.
- Purification: Purify the crude **isobutyl phenylacetate** by vacuum distillation to obtain the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of volatile compounds like **isobutyl phenylacetate** in complex mixtures, such as fragrance or flavor formulations.

Instrumentation and Consumables:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness)
- Helium (carrier gas)
- Sample vials
- Microsyringe
- Hexane or ethanol (solvent for dilution)

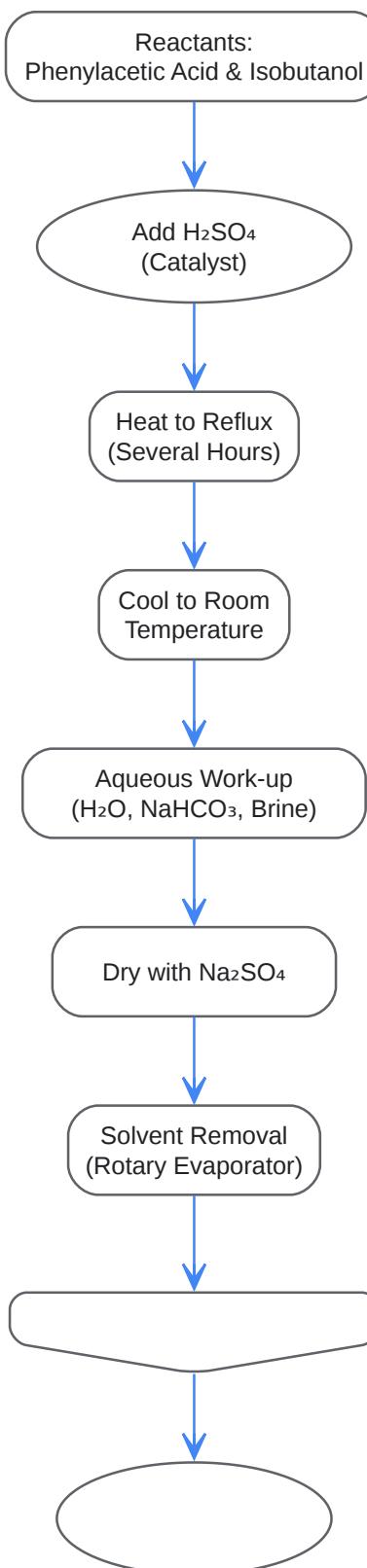
GC-MS Parameters:

- Injector Temperature: 250°C
- Injection Volume: 1 μ L
- Split Ratio: 50:1 (can be adjusted based on concentration)
- Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp: 5°C/min to 280°C
 - Hold at 280°C for 5 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: 40-400 amu

Sample Preparation:

- Prepare a dilute solution of the sample containing **isobutyl phenylacetate** in a suitable solvent like hexane or ethanol. The concentration should be adjusted to avoid column and detector overload.
- For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.


Data Analysis:

- Identify the peak corresponding to **isobutyl phenylacetate** based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST). The characteristic fragments of **isobutyl phenylacetate** should be present.
- For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Visualized Workflows

Synthesis of Isobutyl Phenylacetate

The following diagram illustrates the Fischer-Speier esterification process for the synthesis of **isobutyl phenylacetate**.

[Click to download full resolution via product page](#)

Caption: Fischer-Speier esterification workflow for **isobutyl phenylacetate**.

This guide provides essential technical information for professionals working with **isobutyl phenylacetate**. The presented data and protocols are intended to support research, development, and quality control activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. testinglab.com [testinglab.com]
- 2. jcanoingenieria.com [jcanoingenieria.com]
- 3. agilent.com [agilent.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Phenylacetic acid isobutyl ester(102-13-6) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Isobutyl phenylacetate CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089437#isobutyl-phenylacetate-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com